2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine ring system and an acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of dibenzo-thiazine. The brominated intermediate is then subjected to oxidation to introduce the dioxido groups. The final step involves the acylation of the brominated, oxidized dibenzo-thiazine with N-(2-ethyl-6-methylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and oxidation reactions, followed by acylation in a continuous flow reactor. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions can remove the dioxido groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Further oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine ring system can interact with active sites, while the acetamide group may facilitate binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but with an acetic acid group instead of the acetamide group.
9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Lacks the N-(2-ethyl-6-methylphenyl)acetamide moiety.
Uniqueness
The presence of the N-(2-ethyl-6-methylphenyl)acetamide group in 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21BrN2O3S |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O3S/c1-3-16-8-6-7-15(2)23(16)25-22(27)14-26-20-12-11-17(24)13-19(20)18-9-4-5-10-21(18)30(26,28)29/h4-13H,3,14H2,1-2H3,(H,25,27) |
InChI Key |
RBILQJVSCNAKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O)C |
Origin of Product |
United States |
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